An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Selenoxide
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Selenoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl selenoxide (DMSeO) is an organoselenium compound with the formula (CH₃)₂SeO. It is the selenium analog of dimethyl sulfoxide (B87167) (DMSO) and has garnered significant interest in various scientific fields, including organic synthesis and drug development.[1] This guide provides a comprehensive overview of the physical and chemical properties of DMSeO, detailed experimental protocols for its synthesis and purification, and an exploration of its role in chemical reactions and biological signaling pathways.
Physical and Chemical Properties
Dimethyl selenoxide is a hygroscopic, colorless, crystalline solid.[2][3] It is structurally analogous to DMSO, possessing a trigonal pyramidal geometry with the selenium atom at the apex.[4][5] The Se=O bond is highly polar, contributing to its reactivity.[4]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆OSe | [2][6] |
| Molecular Weight | 125.04 g/mol | [2] |
| Melting Point | 94 °C | [3][7] |
| Boiling Point | Decomposes at 135-140 °C | [8] |
| Solubility | Soluble in water, ethanol, acetone, and chloroform (B151607). | [3][7] |
| Appearance | Colorless needles | [2] |
| Se=O Bond Length | 1.6756 Å | [4] |
| C-Se Bond Length | ~1.92 Å | [6][9] |
Stability and Handling
Dimethyl selenoxide is less thermally stable than its sulfur analog, DMSO, and undergoes thermal degradation at temperatures between 135-140 °C.[8] It is also hygroscopic and should be stored in a dry environment.[2][3] DMSeO is known to decompose in solvents such as ether, acetonitrile, THF, and CS₂.[2][3] Due to the potential for producing volatile and odorous organoselenium compounds during reactions, it is imperative to handle dimethyl selenoxide in a well-ventilated fume hood.[2][3]
Experimental Protocols
Synthesis of Dimethyl Selenide (B1212193)
The precursor to dimethyl selenoxide, dimethyl selenide, can be synthesized through the reaction of elemental selenium with a reducing agent and a methylating agent.
Protocol 1: Synthesis of Dimethyl Selenide
Materials:
-
Selenium powder
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium formaldehyde (B43269) sulfoxylate
-
Methyl iodide (CH₃I)
-
Water
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium hydroxide and sodium formaldehyde sulfoxylate.
-
Add selenium powder to the mixture.
-
Warm the mixture to 50°C and stir for several hours.
-
After the selenium has reacted, add methyl iodide to the reaction mixture.
-
Gently heat the mixture to distill the dimethyl selenide.
-
Collect the distillate, which is crude dimethyl selenide. Further purification can be achieved by redistillation.[7][10]
Synthesis of Dimethyl Selenoxide
Dimethyl selenoxide is typically prepared by the oxidation of dimethyl selenide. Two common methods employ hydrogen peroxide or ozone as the oxidizing agent.
Protocol 2: Oxidation of Dimethyl Selenide with 30% Hydrogen Peroxide
Materials:
-
Dimethyl selenide ((CH₃)₂Se)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
An appropriate solvent (e.g., ethanol)
-
Ice bath
Procedure:
-
Dissolve dimethyl selenide in a suitable solvent in a round-bottom flask.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add 30% aqueous hydrogen peroxide dropwise to the cooled solution while stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.[2][3]
-
After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time to ensure complete oxidation.
-
The reaction mixture can then be worked up by removing the solvent under reduced pressure. The crude dimethyl selenoxide can be purified by recrystallization.[2]
Protocol 3: Oxidation of Dimethyl Selenide with Ozone
Materials:
-
Dimethyl selenide ((CH₃)₂Se)
-
Chloroform (CHCl₃)
-
Ozone generator
-
Dry ice/acetone bath
Procedure:
-
Dissolve dimethyl selenide in chloroform in a reaction vessel suitable for ozonolysis.
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until the reaction is complete, which can be monitored by techniques such as TLC.[2][3]
-
After completion, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
The solvent can be removed under reduced pressure to yield crude dimethyl selenoxide, which can then be purified.[2]
Purification of Dimethyl Selenoxide
Protocol 4: Recrystallization of Dimethyl Selenoxide
Materials:
-
Crude dimethyl selenoxide
-
Benzene
-
Heating apparatus (e.g., hot plate)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude dimethyl selenoxide in a minimal amount of hot benzene.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
As the solution cools, pure dimethyl selenoxide will crystallize out as colorless needles.[2]
-
For maximum yield, the solution can be further cooled in an ice bath.
-
Collect the crystals by filtration and wash them with a small amount of cold benzene.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Applications
Selenoxide Elimination
A key reaction of selenoxides is the syn-elimination to form alkenes. This reaction is a valuable tool in organic synthesis for introducing carbon-carbon double bonds. The process involves the oxidation of a selenide to the corresponding selenoxide, which then undergoes a thermal syn-elimination.[11][12]
Role in Biological Systems and Drug Development
Organoselenium compounds, including metabolites of dimethyl selenoxide, are known to play a role in various biological processes, particularly in redox regulation and as potential anticancer agents. The biological activity is often attributed to the ability of selenium compounds to interact with cellular signaling pathways.
Metabolism and Generation of Active Species
Dimethyl selenoxide can be metabolized in biological systems. A key metabolite is methylselenol (CH₃SeH), which is considered a critical species for the anticancer activity of several organoselenium compounds.[13][14] Methylselenol can be generated from the reduction of methylseleninic acid, which in turn can be derived from the metabolism of various selenium compounds.[15]
Interaction with Signaling Pathways
Selenium compounds, including the metabolites of DMSeO, have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
1. PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some studies suggest that selenium compounds can inhibit this pathway, leading to decreased cancer cell survival.[6][16] The mechanism may involve the inhibition of PI3K activity or the dephosphorylation of Akt.[6]
2. MAPK/ERK Signaling Pathway:
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. Methylselenol has been shown to inhibit the ERK1/2 signaling pathway, which may contribute to its pro-apoptotic effects in cancer cells.[17][18]
3. NF-κB Signaling Pathway:
The NF-κB pathway is a key regulator of inflammation and cell survival. Selenium compounds have been reported to inhibit NF-κB activation, which can sensitize cancer cells to apoptosis.[19][20] This inhibition may occur through the prevention of IκB degradation, which keeps NF-κB sequestered in the cytoplasm.[20]
Conclusion
Dimethyl selenoxide is a versatile organoselenium compound with distinct physical and chemical properties. Its utility in organic synthesis, particularly in selenoxide elimination reactions, is well-established. Furthermore, the biological activities of its metabolites, which involve the modulation of key cellular signaling pathways, highlight its potential in the development of novel therapeutic agents, especially in the context of cancer research. This guide provides a foundational understanding for researchers and professionals working with or interested in the applications of dimethyl selenoxide.
References
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- 16. researchgate.net [researchgate.net]
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- 18. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nano-Selenium Modulates NF-κB/NLRP3 Pathway and Mitochondrial Dynamics to Attenuate Microplastic-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
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